molecular formula C12H9NO3 B573992 10H-Phenoxazin-3-ol, 10-hydroxy- (9CI) CAS No. 177599-36-9

10H-Phenoxazin-3-ol, 10-hydroxy- (9CI)

Cat. No.: B573992
CAS No.: 177599-36-9
M. Wt: 215.208
InChI Key: KNPHBWJCOMKUOT-UHFFFAOYSA-N
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Description

Significance and Research Landscape of Phenoxazine (B87303) Heterocycles

Phenoxazine derivatives have been a subject of extensive research since their discovery in 1887. mdpi.comgoogle.com This enduring interest stems from their wide-ranging applications in both industrial and pharmacological sectors. mdpi.comgoogle.com The phenoxazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. nih.gov These activities include antitumor, anticancer, antifungal, antibacterial, anti-inflammatory, and antiviral properties. mdpi.comgoogle.comnih.gov

The versatility of the phenoxazine framework allows for structural modifications at various positions, enabling the synthesis of derivatives with enhanced and specific biological effects. mdpi.comgoogle.com This adaptability has made phenoxazines a focal point in the quest for new therapeutic agents. epa.gov Furthermore, the unique electronic properties of the phenoxazine ring system have led to their exploration in materials science, particularly in the development of organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and photoredox catalysts. nih.govclinicaltrials.gov The ability of phenoxazines to form stable cation radicals and their strong absorption in the visible light spectrum contribute to their utility in these advanced applications. epa.govnih.gov

The research landscape for phenoxazines is continually evolving, with ongoing efforts to synthesize novel derivatives and to understand the structure-activity relationships that govern their diverse functions. nih.gov This active area of investigation underscores the profound importance of the phenoxazine scaffold in contemporary science.

Historical Context of Phenoxazine Scaffold Investigation

The investigation of the phenoxazine scaffold has a rich history dating back to the late 19th century. Initially, phenoxazine derivatives were primarily recognized for their properties as dyes. For instance, phenoxazine dyes were once widely employed for coloring silk, although their use diminished due to issues with lightfastness. However, a resurgence of interest occurred with the discovery that their stability is significantly improved on acrylic fibers.

A pivotal moment in the history of phenoxazine research was the discovery of naturally occurring phenoxazines with biological activity in 1947. nih.gov This finding sparked a renewed and intensified interest in this class of compounds, shifting the focus towards their pharmacological potential. nih.gov A notable example is Actinomycin D, an anticancer and antibiotic agent that contains the phenoxazine moiety and has been used in the treatment of various tumors since 1954. nih.gov

Over the decades, numerous synthetic routes to the phenoxazine core and its derivatives have been developed, allowing for a systematic exploration of their chemical and biological properties. nih.gov This historical progression from dyes to complex therapeutic agents highlights the remarkable journey of the phenoxazine scaffold in scientific discovery.

Core Structural Attributes for Advanced Research

The phenoxazine scaffold possesses several key structural attributes that make it a compelling target for advanced research. The tricyclic, planar structure of the phenoxazine ring system facilitates π-π stacking interactions, which are crucial for various biological and material science applications. nih.gov The presence of both an electron-donating nitrogen atom and an electron-withdrawing oxygen atom within the central ring imparts unique electronic properties.

This electronic arrangement allows for the fine-tuning of the molecule's redox potential and excited state energies through the introduction of various substituents on the benzene (B151609) rings. epa.gov For example, the modification of the phenoxazine core with electron-donating or electron-withdrawing groups can alter the excited state reduction potentials, making them highly effective as organic photoredox catalysts. epa.gov

Properties

CAS No.

177599-36-9

Molecular Formula

C12H9NO3

Molecular Weight

215.208

IUPAC Name

10-hydroxyphenoxazin-3-ol

InChI

InChI=1S/C12H9NO3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14-15H

InChI Key

KNPHBWJCOMKUOT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C3=C(O2)C=C(C=C3)O)O

Synonyms

10H-Phenoxazin-3-ol, 10-hydroxy- (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for 10h Phenoxazin 3 Ol, 10 Hydroxy 9ci and Its Derivatives

Traditional Synthetic Approaches for Phenoxazine (B87303) Ring Systems

The foundational methods for constructing the phenoxazine core have historically relied on transition metal-catalyzed reactions to form the crucial carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds that define the heterocyclic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-O bonds, making them central to traditional phenoxazine synthesis. nih.gov Key among these are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a copper-promoted reaction used to form aryl ethers, thioethers, and amines from aryl halides. wikipedia.orgsynarchive.com In the context of phenoxazine synthesis, it can facilitate the intramolecular cyclization to form the oxazine ring. Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 210 °C), polar solvents like N-methylpyrrolidone or nitrobenzene, and stoichiometric amounts of copper. wikipedia.org The aryl halides typically need to be activated by electron-withdrawing groups to proceed efficiently. wikipedia.org Modern variations have improved the methodology by using soluble copper catalysts supported by ligands. wikipedia.org

The Buchwald-Hartwig amination represents a major advancement in C-N bond formation, utilizing palladium catalysts. wikipedia.org This reaction allows for the coupling of amines with aryl halides under milder conditions than the Ullmann reaction and exhibits broad substrate scope and functional group tolerance. wikipedia.org It has been successfully applied to the synthesis of N-substituted phenoxazines by coupling phenoxazine with various aryl bromides. acs.orgnih.gov The choice of palladium precatalyst, phosphine ligand, solvent, and base is crucial for optimizing reaction conditions. acs.org For instance, the coupling of phenoxazine with brominated pyridazine (B1198779) has been achieved using a Pd₂(dba)₃ catalyst and an X-Phos ligand. nih.gov

Reaction NameMetal CatalystTypical SubstratesKey Features
Ullmann CondensationCopper (Cu)Aryl Halides, Phenols, AminesHigh temperatures, often requires activated substrates. wikipedia.org
Buchwald-Hartwig AminationPalladium (Pd)Aryl Halides/Triflates, AminesMilder conditions, broad substrate scope, relies on phosphine ligands. wikipedia.org

Contemporary and Green Synthetic Protocols

In response to the demand for more sustainable and efficient chemical processes, contemporary synthetic strategies have focused on minimizing waste, avoiding harsh conditions, and reducing metal catalyst usage.

Organocatalytic Approaches (e.g., C-H Amination)

Organocatalysis, which uses small organic molecules as catalysts, offers a greener alternative to metal-based catalysis. While direct organocatalytic C-H amination for the primary construction of the phenoxazine ring is an emerging area, phenoxazine derivatives themselves have been developed as potent organocatalysts. researchgate.net Specifically, N-aryl phenoxazines have been employed as highly reducing photoredox catalysts for organocatalyzed atom transfer radical polymerization (O-ATRP), highlighting the unique electronic properties of the scaffold. nih.gov The development of direct, selective C-H amination reactions catalyzed by organic molecules to build the phenoxazine core remains a topic of ongoing research interest. researchgate.net

Smiles Rearrangement and Cascade Processes

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has proven highly effective for synthesizing phenoxazines. wikipedia.orgsynarchive.com This reaction involves a nucleophilic attack on an activated aromatic ring, leading to a molecular rearrangement. chemistry-reaction.com Transition metal-free routes often utilize this rearrangement, for example, in the reaction of 2-aminophenols with 3,4-dihaloarenes that are decorated with electron-withdrawing substituents. beilstein-journals.org A facile protocol for phenoxazine synthesis has been demonstrated through a Smiles rearrangement followed by an SNAr ring closure in an in situ cascade process, which can be accelerated by microwave irradiation. researchgate.net This method tolerates both electron-donating and electron-withdrawing groups, providing the corresponding phenoxazine derivatives in moderate to good yields. researchgate.net

Metal-Free Formal Synthesis Techniques

MethodKey Reagents/ProcessAdvantages
OrganocatalysisOrganic molecules (e.g., photoredox catalysts)Metal-free, potential for high selectivity. researchgate.netmdpi.com
Smiles RearrangementIntramolecular SNArOften metal-free, can be run as a cascade process. beilstein-journals.orgresearchgate.net
Metal-Free Formal SynthesisDiaryliodonium saltsAvoids transition metals, high-yielding O-arylation. beilstein-journals.orgdiva-portal.org

Targeted Synthesis of Substituted Phenoxazine Derivatives

The functionalization of the phenoxazine core is crucial for tuning its chemical and physical properties for various applications. Several strategies have been developed for the targeted synthesis of substituted derivatives.

One approach involves the reaction of substituted starting materials. For example, 2,3-dinitrophenoxazines can be synthesized by reacting 2-aminophenol or its N-methylated analogue with 1,2-difluoro-4,5-dinitrobenzene in the presence of a base. acs.org The resulting dinitro-substituted phenoxazine can then undergo further nucleophilic substitution to replace one of the nitro groups. acs.org

N-substituted phenoxazine derivatives can be prepared by reacting the parent phenoxazine with various electrophiles. For instance, reacting phenoxazine with ethyl chloroacetate yields ethyl acetate phenoxazine, which can be further converted into a variety of heterocyclic systems attached to the nitrogen atom. researchgate.netdoaj.org

More complex, polycyclic phenoxazine derivatives have been synthesized through palladium-catalyzed O-arylation of a chlorinated dibenzophenoxazinone with a range of phenols. researchgate.net Furthermore, C-4 substituted phenoxazine-bearing hydroxamic acids have been synthesized through multi-step sequences involving coupling and cyclization reactions to build the desired scaffold. nih.gov

Table of Synthesized Phenoxazine Derivatives

Starting Materials Reagents and Conditions Product Yield
4,5-Difluoro-1,2-dinitrobenzene, 2-aminophenol Na₂CO₃, EtOH, 70 °C, 6 h 2,3-Dinitro-10H-phenoxazine 32% acs.org
Phenoxazine, Ethyl chloroacetate K₂CO₃, Acetone, Reflux Ethyl 2-(10H-phenoxazin-10-yl)acetate Not specified researchgate.net
Brominated pyridazine, Phenoxazine Pd₂(dba)₃, X-Phos, NaOtBu, Toluene 2,5-bis(10H-phenoxazin-10-yl)pyridazine 21.8% nih.gov
2-Iodophenol, Unsymmetrical diaryliodonium salt Toluene, 100 °C ortho-Disubstituted diaryl ether (intermediate) High beilstein-journals.org

Core-Modified and N-Substituted Phenoxazine Synthesis (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it has been effectively employed in the synthesis of core-modified phenoxazine derivatives. researchgate.netnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate. nih.govmdpi.comthieme.denih.gov This methodology allows for the introduction of various aryl and heteroaryl substituents onto the phenoxazine scaffold, enabling the fine-tuning of its electronic and photophysical properties.

In a notable example, the Suzuki-Miyaura coupling has been utilized to synthesize benzo[a]phenoxazine derivatives. The synthesis begins with the preparation of a chlorinated precursor, 6-chloro-5H-benzo[a]phenothiazin-5-one, which is then subjected to the Suzuki-Miyaura coupling reaction with different arylboronic acids. researchgate.net This reaction, catalyzed by a palladium complex with a suitable ligand, effectively replaces the chlorine atom with the corresponding aryl group. researchgate.net

A typical reaction protocol for the Suzuki-Miyaura coupling in the synthesis of phenoxazine derivatives is outlined in the table below.

Parameter Condition Reference
Catalyst Tris(dibenzylideneacetone)dipalladium(0) researchgate.net
Ligand Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) researchgate.net
Base Potassium phosphate researchgate.net
Solvent Toluene researchgate.net
Temperature 110 °C researchgate.net
Reaction Time 7-8 hours researchgate.net

This approach is not limited to the modification of the benzo-fused rings. N-substituted phenoxazine derivatives can also be synthesized using similar cross-coupling strategies, where a suitable N-functionalized phenoxazine precursor is coupled with a boronic acid. The ability to introduce a wide range of substituents at both the core and the nitrogen atom makes the Suzuki-Miyaura coupling a highly valuable method for creating a diverse library of phenoxazine compounds with tailored properties.

Polymerization Strategies for Phenoxazine-Based Conjugated Materials (e.g., Pd-catalyzed Direct (Hetero)arylation Polycondensation)

The development of conjugated polymers incorporating the phenoxazine moiety has been a significant focus of research due to their potential applications in organic electronics. researchgate.net Palladium-catalyzed direct (hetero)arylation polycondensation (DHAP) has emerged as a powerful and atom-economical method for the synthesis of these materials. researchgate.netnii.ac.jp This technique avoids the need for pre-functionalized organometallic monomers, which are often required in traditional cross-coupling polymerizations like Suzuki or Stille couplings. researchgate.net

DHAP involves the direct coupling of C-H bonds with C-X bonds (where X is a halide), leading to the formation of new C-C bonds and the growth of the polymer chain. nii.ac.jp This approach offers several advantages, including fewer synthetic steps, reduced waste, and the ability to perform the polymerization under aerobic conditions. researchgate.netresearchgate.net

The synthesis of phenoxazine-based conjugated polymers via DHAP typically involves the polymerization of a dihalogenated phenoxazine monomer with a comonomer containing activated C-H bonds. The choice of catalyst, ligand, base, and solvent is crucial for achieving high molecular weight and structurally well-defined polymers. researchgate.netnii.ac.jp

An example of a catalyst system used for the aerobic direct arylation polycondensation of phenoxazine-based monomers is presented in the table below.

Component Reagent Reference
Catalyst Palladium(II) acetate (Pd(OAc)₂) researchgate.net
Ligand Tri(o-methoxyphenyl)phosphine (P(o-MeOC₆H₄)₃) researchgate.net
Base Potassium carbonate (K₂CO₃) researchgate.net
Solvent N,N-Dimethylformamide (DMF) researchgate.net

Researchers have successfully synthesized novel conjugated polymers combining phenoxazine derivatives with units like 3-hexylthiophene and benzotriazole using this method. researchgate.netresearchgate.net These polymers have shown promise for applications such as the detection of explosives. researchgate.net The ability to synthesize these materials under aerobic conditions simplifies the experimental setup and enhances the practical applicability of this polymerization strategy. researchgate.net

In Situ Synthesis of Phenoxazine Dyes via Condensation Reactions

Condensation reactions represent a classical yet effective approach for the synthesis of the phenoxazine core structure. nih.govresearchgate.net This method often involves the reaction of an aminophenol derivative with a suitable coupling partner, leading to the formation of the heterocyclic ring system. nih.gov A significant advantage of this approach is the potential for in situ synthesis, where the phenoxazine dye is generated directly in the reaction medium under mild conditions. researchgate.net

One notable example is the in situ synthesis of phenoxazine dyes in water. chemrxiv.org This method utilizes nitrosonium tetrafluoroborate (NOBF₄) to mediate the nitrosation of a bis(3-dimethylaminophenyl) ether, which then undergoes cyclization to form the phenoxazine ring. researchgate.net This approach is particularly valuable for applications that require the generation of a fluorescent or chromogenic signal in an aqueous environment, such as in the detection of nitric oxide. researchgate.netchemrxiv.org

The synthesis of 11-aza-5H-benzo[a]phenoxazin-5-one derivatives provides another example of condensation methodology. researchgate.net In this case, 5-substituted-2,3-dihalogeno-1,4–naphthoquinone is condensed with 2-amino-3-hydroxypyridine in the presence of potassium acetate. nih.gov This reaction highlights the versatility of condensation strategies in accessing a variety of functionalized phenoxazine structures. researchgate.net

Ultrasound-mediated condensation has also been explored as a greener approach for the synthesis of benzo[a]phenoxazinium chlorides. nih.gov The use of ultrasonic irradiation can lead to higher product yields, shorter reaction times, and increased product selectivity under milder conditions compared to conventional heating. nih.gov

Advanced Spectroscopic and Characterization Techniques in Phenoxazine Research

Spectroscopic Probes for Electronic Structure Elucidation

A variety of spectroscopic techniques are employed to probe the electronic structure of phenoxazine (B87303) derivatives, offering a window into their fundamental properties.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental tool for examining the electronic transitions within phenoxazine-based molecules. The UV-Vis spectrum of the parent phenoxazine molecule exhibits characteristic absorption bands. nist.gov For instance, a study on 10-(Perylene-3-yl)-10H-Phenoxazine (PHP) identified two distinct absorption peaks, with the one around 250 nm corresponding to the phenoxazine moiety. researchgate.net The absorption spectra of phenoxazine derivatives are typically characterized by strong, featureless absorption bands corresponding to π-π* transitions within the polyphenoxazine backbone, often localized around 400 nm. nih.gov In a different study, the UV-Vis spectrum of a phenoxazine derivative in DMF showed a maximum absorption (λmax,abs) at 407 nm. newiridium.com These absorption characteristics are crucial for applications such as dye-sensitized solar cells and photoredox catalysis. nih.govnih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of newly synthesized phenoxazine derivatives. nih.govmdpi.com For example, in the characterization of pyridazine (B1198779) derivatives with phenoxazine moieties, ¹H and ¹³C NMR were used to verify the successful synthesis of the target compounds. nih.gov Similarly, the structures of novel benzo[a]phenoxazinium chlorides were confirmed using ¹³C NMR, which showed characteristic signals for the aromatic carbons of the benzo[a]phenoxazine core. mdpi.com

Mass Spectrometry: Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of phenoxazine compounds. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized derivatives. nih.govacs.org For instance, the mass spectra of phenoxazin-3-one, a metabolite of phenoxazine, have been characterized using both electron ionization mass spectrometry (DEP/MS) and positive-ion electrospray mass spectrometry (LC/ESI-MS). researchgate.net

Fluorescence Lifetime Measurements: Fluorescence lifetime measurements provide insights into the excited-state dynamics of phenoxazine derivatives. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state and is a critical parameter in applications such as fluorescence imaging and sensing. nih.gov Phenoxazine dyes are known for their fluorescent properties and are used in various applications, including as laser dyes and histological stains. nih.govchemrxiv.org Studies on phenoxazine-based dyes for dye-sensitized solar cells have shown a clear relationship between the molecular structure and the electron lifetime, which directly impacts the device's efficiency. nih.govdiva-portal.orgepfl.ch The fluorescence emission of phenoxazine derivatives is often observed in the blue to green region of the spectrum, with emission maxima that can be tuned by modifying the molecular structure. nih.gov

Transient Absorption Spectroscopy: Transient absorption spectroscopy is a powerful technique for studying the properties of short-lived excited states and reactive intermediates. This method has been employed to investigate the excited-state dynamics of phenoxazine derivatives and related compounds. For example, femtosecond transient absorption spectroscopy has been used to study the photooxidation dynamics of aqueous phenolate, a related phenol-containing compound, revealing the formation of transient species. researchgate.net In the study of a phenoxyl-imidazolyl radical complex, transient absorption spectra helped to elucidate the sensitization process and the decay dynamics of the excited states. beilstein-journals.org

Table 1: Spectroscopic Data for Selected Phenoxazine Derivatives

Compound/Techniqueλmax (nm)Emission max (nm)Key FindingsReference(s)
10-(Perylene-3-yl)-10H-Phenoxazine (PHP)
UV-Vis Spectroscopy250, 450-Absorption at 250 nm attributed to phenoxazine moiety. researchgate.net
Phenoxazine Derivative (in DMF)
UV-Vis Spectroscopy407510Strong absorption in the visible region. newiridium.com
Polyphenoxazine Derivative (2b)
UV-Vis Spectroscopy382 (solution), 440 (thin film)436 (solution), 448 (thin film)Red-shift in thin film due to planar conformation. nih.gov
Polyphenoxazine Derivative (4b)
UV-Vis Spectroscopy~390460Comparable intensity to derivative 2b. nih.gov

Electrochemical Analysis of Redox Potentials and Charge Transfer Characteristics

Cyclic Voltammetry: Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox properties of phenoxazine compounds. It provides information on redox potentials, the reversibility of electron transfer processes, and the stability of the resulting radical cations and dications. The biological activity of phenoxazines is often linked to their ability to undergo reversible redox conversions. researchgate.net

Studies on various phenoxazine derivatives have shown that they are electron donors that readily form radical cations upon oxidation. ias.ac.in For example, the cyclic voltammogram of 10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP) exhibited two reversible anodic waves, corresponding to the formation of a radical cation and a dication. ias.ac.in The redox potentials of phenoxazine derivatives can be tuned by introducing different substituents. For instance, N-substituted phenoxazines have been studied as potential catholytes for nonaqueous redox flow batteries, with redox potentials that can be modified by the nature of the substituent at the nitrogen atom. acs.org Phenoxazine-based covalent organic frameworks (COFs) have been designed with high redox potentials (around 3.6 V vs. Li/Li⁺) for use as cathode materials in lithium-ion batteries. rsc.org The electrochemical behavior of phenoxazine derivatives is also crucial for their application as redox indicators and in dye-sensitized solar cells. ias.ac.innih.gov

Table 2: Cyclic Voltammetry Data for Selected Phenoxazine Derivatives

CompoundRedox Potential(s)Key FindingsReference(s)
10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP) Anodic waves at 650 mV and 956 mV; Cathodic waves at 585 mV and 844 mVTwo reversible one-electron oxidations. ias.ac.in
N-methyl and N-isopropyl phenoxazine derivatives 0.25 V vs Fc/Fc⁺High electrochemical cycling stability. acs.org
DAC-substituted phenoxazine 0.70 V vs Fc/Fc⁺Higher redox potential compared to N-alkyl derivatives. acs.org
Phenoxazine-based COFs ~3.6 V vs. Li/Li⁺High redox potentials for energy storage applications. rsc.org

Structural Elucidation in the Solid State

The arrangement of molecules in the solid state significantly influences their physical and electronic properties. Techniques such as single-crystal X-ray diffraction are vital for determining the precise three-dimensional structure of phenoxazine compounds.

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular structure, conformation, and intermolecular interactions in the crystalline state. A single-crystal X-ray diffraction study of the parent phenoxazine molecule revealed that it crystallizes in the monoclinic space group P2₁/c. acs.orgulb.ac.be The structure showed a substitutional disorder where the oxygen and nitrogen atoms occupy the same site with a 50:50 probability. acs.org The crystal structures of several N-substituted phenoxazine derivatives have also been determined, providing insights into how substituents affect the molecular packing. researchgate.nettandfonline.com For example, the crystal structure of 10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine was found to be in the monoclinic space group P2₁/a. researchgate.net These structural studies are crucial for understanding structure-property relationships and for the rational design of new materials with desired functionalities. rsc.org

Crystal Structure Prediction: Computational methods for crystal structure prediction (CSP) are increasingly used to complement experimental data. acs.org CSP can be used to generate and rank possible crystal structures based on their calculated energies, providing a deeper understanding of the molecular packing in the solid form. acs.org For the parent phenoxazine, CSP studies were consistent with the experimentally determined crystal structure, confirming the observed disorder. acs.org

Table 3: Crystallographic Data for Phenoxazine and a Derivative

CompoundCrystal SystemSpace GroupKey FindingsReference(s)
Phenoxazine MonoclinicP2₁/cSubstitutional disorder of oxygen and nitrogen atoms. acs.orgulb.ac.be
10-(N-chloroacetyl)-2-trifluoromethyl phenoxazine MonoclinicP2₁/aDetailed molecular conformation and packing determined. researchgate.net

Table 4: List of Compound Names

Abbreviation/NameFull Chemical Name
PHP 10-(Perylene-3-yl)-10H-Phenoxazine
BAPP 10-[(3'-N-benzylamino)propyl]phenoxazine
DAC-substituted phenoxazine N-cyclopropenium substituted phenoxazine
COFs Covalent Organic Frameworks

Theoretical and Computational Chemistry of 10h Phenoxazin 3 Ol, 10 Hydroxy 9ci Analogs

Quantum Chemical Modeling of Electronic Structures

Quantum chemical calculations are fundamental to understanding the electronic characteristics of phenoxazine (B87303) analogs. These computational approaches allow for the detailed examination of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for investigating the electronic structure and excited-state properties of phenoxazine derivatives. wikipedia.orgresearchgate.netrsc.org DFT calculations are used to determine ground-state geometries, electronic transitions, and charge distributions. nih.gov For instance, DFT has been employed to study N-aryl phenoxazines, revealing how modifications to the molecular structure influence their electronic properties and potential as photoredox catalysts. acs.orgacs.org

TD-DFT is particularly crucial for modeling photoexcitation and understanding the absorption spectra of these compounds. wikipedia.orgacs.orgarxiv.org It allows for the prediction of excitation energies and the nature of electronic transitions, such as charge-transfer (CT) states. acs.orgresearchgate.net For example, TD-DFT calculations have been instrumental in designing phenoxazine-based dyes for dye-sensitized solar cells by predicting their absorption properties and electron injection efficiencies. researchgate.net The accuracy of TD-DFT calculations, however, can be dependent on the choice of the exchange-correlation functional, which is a critical consideration for obtaining reliable results. researchgate.netnih.gov

Computational studies on various phenoxazine derivatives have demonstrated that modifications, such as the introduction of different substituents, can significantly alter triplet energies, excited-state reduction potentials, and oxidation potentials. acs.org These theoretical predictions have been validated experimentally, confirming the utility of DFT and TD-DFT in designing phenoxazine-based molecules with tailored photophysical properties. acs.orgacs.org

Analysis of π-Electron Density and Reactivity Indices

The distribution of π-electrons in phenoxazine and its analogs is a key determinant of their chemical reactivity and electronic behavior. High-resolution X-ray studies combined with theoretical calculations have provided detailed maps of charge density in phenoxazine derivatives. rsc.orgresearchgate.net These studies reveal significant intramolecular charge redistribution, with the donor parts of the molecules often carrying a negative charge and the acceptor fragments a positive charge. rsc.orgresearchgate.net

Reactivity indices, such as π-electronic charge, mobile bond order, and localization energy, are calculated to predict the most likely sites for chemical reactions. canada.ca These indices, computed using quantum chemical methods, have shown good agreement with experimental observations of chemical behavior. canada.ca

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. rsc.org The spatial distribution and energy levels of HOMO and LUMO indicate the pathways for charge transfer upon excitation. rsc.org For many phenoxazine derivatives, the HOMO is localized on the electron-donating phenoxazine core, while the LUMO is situated on an acceptor moiety, facilitating charge transfer from donor to acceptor in the excited state. rsc.org

Simulation of Excited State Energetics and Dynamics

The behavior of molecules after absorbing light is governed by their excited-state dynamics. aip.orgnih.goveurekalert.org Simulations of these processes are vital for understanding the photochemistry of phenoxazine analogs.

Photoinduced Charge Transfer (CT) Mechanisms

Upon photoexcitation, many phenoxazine derivatives undergo an intramolecular charge transfer (CT), a process of fundamental importance in their application as photoredox catalysts and in optoelectronic devices. acs.orgresearchgate.netnih.gov Computational modeling has been essential in elucidating the mechanisms of these CT processes.

Theoretical studies have shown that the nature and orientation of substituents on the phenoxazine core can dictate the formation and properties of CT excited states. acs.org For example, in N-aryl phenoxazines, the N-aryl group can act as an electron acceptor, leading to a CT state upon photoexcitation. acs.org Similarly, modifications to the core of the phenoxazine can also induce CT states. acs.org In some dyad systems, such as those combining phenoxazine with an acceptor like Bodipy, ultrafast charge separation has been observed, followed by a slower charge recombination. acs.org

The solvent environment also plays a crucial role in the dynamics of CT states. The significant solvatochromic shifts observed in the emission spectra of some phenoxazine derivatives are indicative of a polar CT state being the lowest energy excited state. researchgate.net

Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a spin-forbidden process where a molecule in an excited singlet state transitions to an excited triplet state. wikipedia.org This process is critical for applications such as photodynamic therapy and triplet-triplet annihilation upconversion, where the long-lived triplet state is the key active species. acs.orgresearchgate.net

For phenoxazine derivatives, particularly those designed as photosensitizers, understanding the ISC pathways is crucial. Theoretical calculations have been used to investigate the mechanisms of ISC. One important mechanism is spin-orbit charge-transfer induced intersystem crossing (SOCT-ISC). acs.org In donor-acceptor dyads containing phenoxazine, the charge transfer character of the excited state can enhance spin-orbit coupling, thereby facilitating ISC. acs.org Studies on Bodipy-phenoxazine dyads have shown that efficient ISC can lead to high triplet quantum yields and long triplet-state lifetimes. acs.org

The molecular geometry and environment can also significantly influence ISC rates. For instance, the intercalation of phenothiazinium dyes (structurally related to phenoxazines) into DNA has been shown to enhance ISC by opening up a new pathway driven by electronic spin-orbit coupling. nih.gov Theoretical models help to rationalize these experimental findings and guide the design of molecules with optimized ISC efficiencies. nih.govresearchgate.net

Ab Initio Prediction of Spin Polarization in Triplet States

The triplet states generated through ISC are often spin-polarized, meaning the populations of the different triplet spin sublevels are not equal. This spin polarization can be detected by techniques like time-resolved electron paramagnetic resonance (TR-EPR) spectroscopy. researchgate.netrsc.orgnih.gov

Ab initio calculations have become a powerful tool for predicting and understanding the spin polarization of triplet states in phenoxazine-containing systems. rsc.orgchemrxiv.org By calculating the spin-orbit coupling matrix elements between the initial singlet CT state and the final triplet states, it is possible to predict which triplet sublevels will be preferentially populated. chemrxiv.org

For example, in Bodipy-phenoxazine dyads, theoretical predictions have successfully explained the experimentally observed TR-EPR spectra. researchgate.netrsc.org These calculations revealed that state mixing in the triplet manifold and the electron-donating ability of substituents are key factors determining the formation and nature of the triplet species. rsc.org The agreement between theoretical predictions of spin polarization and experimental measurements provides strong corroboration for the proposed photochemical mechanisms. researchgate.netrsc.org This predictive capability is a valuable tool for designing new metal-free triplet photosensitizers with specific properties. chemrxiv.org

Prediction of Molecular Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Interactions)

The arrangement of molecules in the solid state and the non-covalent interactions between them are crucial determinants of a material's physical properties. Computational chemistry provides powerful tools to predict and analyze these features for phenoxazine and its derivatives, offering insights that complement experimental techniques like X-ray diffraction.

A combined single-crystal X-ray diffraction and CSP study determined that phenoxazine crystallizes in the monoclinic space group P2₁/c. ulb.ac.beacs.org The molecules adopt a planar conformation and arrange themselves in a classic herringbone pattern, which is typical for rod-like aromatic molecules. ulb.ac.beacs.org This packing arrangement maximizes van der Waals contacts and minimizes steric hindrance.

Theoretical analyses confirm that this herringbone structure is the most thermodynamically stable. ulb.ac.be Hirshfeld surface analysis, a computational method used to visualize and quantify intermolecular interactions, corroborates these findings. It shows that the crystal packing is mainly driven by weak van der Waals forces, with only minor contributions from short interactions involving the oxygen/nitrogen atoms and hydrogen atoms on the carbon rings. ulb.ac.be

A significant feature observed both experimentally and confirmed by theoretical calculations is a substitutional disorder, where the oxygen and nitrogen atoms have a 50% occupancy over two opposite sites within the molecule. acs.orgacs.org This disorder is a key characteristic of the phenoxazine crystal structure. acs.org

The following table summarizes the key intermolecular interactions identified through computational analysis of the phenoxazine crystal structure.

Interaction TypeDescriptionRole in Molecular PackingComputational Method
Van der Waals Interactions Weak, non-directional forces arising from temporary fluctuations in electron density.The dominant force driving the herringbone packing arrangement typical for aromatic molecules. ulb.ac.beCrystal Structure Prediction (CSP), Hirshfeld Surface Analysis
Hydrogen Bonding Potential for N-H···O bonds between adjacent molecules.Does not significantly influence the overall packing; the herringbone arrangement is preferred. acs.orgDensity Functional Theory (DFT)
Short C-H···O/N Contacts Weak interactions between hydrogen atoms on the phenyl rings and the heteroatoms.Contribute a small percentage to the overall crystal stability. ulb.ac.beHirshfeld Surface Analysis

Computational Design of Advanced Phenoxazine-Based Systems for Tailored Properties

Computational modeling, particularly using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for the rational design of novel phenoxazine-based materials with properties tailored for specific applications. nih.govacs.org By modifying the core phenoxazine structure with various functional groups, researchers can precisely tune its electronic and photophysical characteristics.

One major area of application is in the development of organic photoredox catalysts. nih.gov Computational modeling guides the design of phenoxazine derivatives that can absorb visible light and exhibit powerful excited-state reduction potentials. nih.govmorressier.com Studies have shown that the nature and position of substituents dramatically alter these properties. For instance, adding electron-donating or electron-withdrawing groups to the phenoxazine core can systematically change the molecule's triplet energies, oxidation potentials, and excited-state reduction potentials. nih.govacs.orgnih.gov Furthermore, the type of substituent on the nitrogen atom (e.g., N-aryl groups) is critical for accessing charge transfer (CT) excited states, which are beneficial for catalytic activity. nih.govnih.gov Computational predictions have successfully identified N-naphthyl substituted phenoxazines as having spatially separated singly occupied molecular orbitals (SOMOs) in their triplet excited state, a key feature of effective photoredox catalysts. nih.gov

Another significant field is the design of materials for organic light-emitting diodes (OLEDs), specifically those exhibiting thermally activated delayed fluorescence (TADF). rsc.org DFT and TD-DFT calculations are used to design donor-acceptor (D-A) type molecules where phenoxazine acts as the electron donor. The goal is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient up-conversion of triplet excitons to singlets, thereby enhancing device efficiency. rsc.org

Computational studies have explored how molecular topology and the nature of the acceptor unit impact TADF properties. For example, symmetric D-A-D structures have been predicted to have smaller ΔEST values compared to asymmetric D-A structures. rsc.org The electron-withdrawing strength of the acceptor unit is also a critical design parameter, with stronger acceptors leading to smaller energy gaps. rsc.org These theoretical insights allow for the pre-screening of candidate molecules, prioritizing the synthesis of those with the most promising properties for high-performance TADF emitters. rsc.org

The tables below summarize the computationally predicted effects of different molecular design strategies on the properties of advanced phenoxazine-based systems.

Table 4.4.1: Design of Phenoxazine-Based Photoredox Catalysts

Molecular ModificationTarget PropertyPredicted OutcomeComputational Method
Core substitution (electron-donating/withdrawing groups)Triplet Energies, Oxidation Potentials, Excited State Reduction PotentialsSystematic tuning of redox properties. acs.orgnih.govTime-Dependent Density Functional Theory (TD-DFT)
N-Aryl Substitution (e.g., N-phenyl vs. N-naphthyl)Charge Transfer (CT) Excited StateN-naphthyl substituents promote access to a CT excited state with spatially separated SOMOs. nih.govTime-Dependent Density Functional Theory (TD-DFT)
Extension of π-conjugationAbsorption ProfileShifts absorption into the visible light regime. nih.govmorressier.comTime-Dependent Density Functional Theory (TD-DFT)

Table 4.4.2: Design of Phenoxazine-Based TADF Materials

Molecular DesignTarget PropertyPredicted OutcomeComputational Method
Symmetric (D-A-D) vs. Asymmetric (D-A) TopologySinglet-Triplet Energy Gap (ΔEST)Symmetric topologies lead to smaller ΔEST values. rsc.orgDensity Functional Theory (DFT)
Increasing Acceptor Strength (e.g., using Benzo[c] acs.orgnih.govnih.govthiadiazole)Singlet-Triplet Energy Gap (ΔEST)Decreases ΔEST, promoting more efficient up-conversion from triplet to singlet states. rsc.orgDensity Functional Theory (DFT)
Donor-Acceptor ArchitectureCharge Injection/TransportSymmetric D-A-D compounds exhibit lower ionization potential and higher electron affinity, improving charge injection. rsc.orgDFT, Marcus Theory

Mechanistic Investigations of Reactivity and Photophysical Processes

Photoreactivity and Photodegradation Mechanisms

Phenoxazine (B87303) and its derivatives are known to be highly susceptible to photodegradation, a characteristic that can limit their application. The mechanisms underlying this degradation are rooted in radical chemistry, with the solvent environment playing a critical role.

The photodegradation of the phenoxazine scaffold is particularly rapid in halogenated solvents like chloroform (B151607), while it proceeds more slowly in non-halogenated environments such as toluene. researchgate.net The underlying process is a light-induced radical reaction. In halogenated solvents, it is proposed that the phenoxazine acts as a photosensitizer, initiating the formation of solvent radicals. For instance, in chloroform (CHCl₃), the excited phenoxazine molecule can lead to the formation of a dichloromethyl radical (•CHCl₂) and a chlorine radical (•Cl). These highly reactive radicals can then attack the phenoxazine molecule. researchgate.net

Mass spectrometry and NMR spectroscopy have been used to identify the degradation products. In chloroform, illumination of phenoxazine leads to the formation of chlorinated species and dimers. One of the identified degradation products is 3H-phenoxazin-3-one, indicating that oxidation of the ring is a key degradation pathway. researchgate.net In non-halogenated solvents like toluene, the degradation is less severe but still proceeds via radical mechanisms, leading to the formation of oligomers. researchgate.net The N-H and C-H bonds at positions 1, 3, 7, and 9 of the phenoxazine ring are particularly susceptible to radical attack. researchgate.net

Given the inherent photoreactivity of the phenoxazine core, strategies to enhance its photostability are crucial for practical applications. A primary strategy involves chemical substitution at reactive sites on the phenoxazine ring. researchgate.net Blocking the nitrogen atom (position 10) and the reactive carbon sites (positions 3 and 7) with substituents can significantly suppress photodegradation. researchgate.net

Kinetic studies have demonstrated the efficacy of this approach. By comparing unsubstituted 10H-phenoxazine with its derivatives, a dramatic difference in photostability is observed. For example, substituting the hydrogen at the 10-position with a phenyl group (10-phenyl-10H-phenoxazine) enhances stability. Further substitution at the 3 and 7 positions with methyl groups leads to an even more substantial increase in photostability. The quantum yield of photodegradation (φ) can differ by a factor of more than 1000 between heavily substituted derivatives and the parent phenoxazine. researchgate.net This highlights that preventing the initial radical attack by sterically or electronically shielding the reactive sites is a highly effective method for photostability enhancement. Another approach involves the introduction of radical substituents, which can provide multiple deactivation pathways for the photoexcited state, thereby increasing photostability. rsc.org

Table 1: Quantum Yield of Photodegradation for Phenoxazine Derivatives This table illustrates the effect of substitution on the photostability of phenoxazine compounds in chloroform, as measured by the quantum yield of photodegradation (φ).

CompoundSubstitution PatternQuantum Yield (φ) x 10-3
PoxUnsubstituted2.7
Me₂Pox3,7-dimethyl0.8
PhPox10-phenyl0.012
Me₂PhPox3,7-dimethyl-10-phenyl0.002

Mechanistic Aspects of Photoredox Catalysis

Phenoxazine derivatives have emerged as potent organic photoredox catalysts, capable of facilitating a variety of chemical transformations through light-induced electron transfer. The efficiency and pathway of this catalysis are dictated by the properties of their electronic excited states.

Upon absorption of light, a phenoxazine photocatalyst is promoted to an excited singlet state (S₁). From here, it can either react directly or undergo intersystem crossing (ISC) to form a longer-lived triplet state (T₁). Both the singlet and triplet excited states can engage in electron transfer processes. nih.gov The long lifetime of the triplet state (typically in the microsecond range) is often advantageous, as it provides a greater opportunity for the excited catalyst to interact with a substrate molecule in a bimolecular reaction. google.com

In the context of organocatalyzed atom transfer radical polymerization (O-ATRP), phenoxazine catalysts activate alkyl-halide initiators via a dissociative electron transfer (DET) mechanism. Studies have successfully characterized the rate coefficients for activation (k_act) from both the singlet and triplet states. nih.gov For instance, N-aryl phenoxazine derivatives can be tuned to favor either singlet or triplet pathways. Catalysts with N-naphthyl substituents exhibit near-unity intersystem crossing, making the triplet state the primary reactant. In contrast, other derivatives react predominantly from the singlet state. nih.gov The ability to access both pathways allows for fine-tuning of the catalytic process based on the specific requirements of the chemical transformation.

Substituents on the phenoxazine core have a profound impact on its photophysical properties and, consequently, its catalytic activity. These effects are rationalized by the way substituents alter the electronic structure, redox potentials, and excited-state energies of the molecule. nih.gov

Electron-donating or electron-withdrawing groups can modify the energy of the HOMO and LUMO, thereby tuning the driving force for electron transfer (ΔG°_ET). In a study of various phenoxazine photocatalysts, it was shown that the DET rate coefficient (k_act) correlates with the driving force, following the principles of Marcus electron transfer theory. nih.gov Substituents on the core phenoxazine ring and on the N-aryl group can be used to systematically adjust the redox potential and optimize the catalyst for a specific reaction. nih.gov For example, the introduction of biphenyl (B1667301) groups at the 3 and 7 positions alters the excited state's energy and reduction potential. nih.gov The nature of the substituent also influences the excited state lifetime and the quantum yield of intersystem crossing. researchgate.net For the subject compound, 10H-Phenoxazin-3-ol, 10-hydroxy-, the hydroxyl group at the 3-position is an electron-donating group which would be expected to lower the oxidation potential and influence the energy of the excited states, potentially enhancing its catalytic activity for certain reactions. nih.gov

Table 2: Excited State Electron Transfer Rate Coefficients for Phenoxazine Photocatalysts This table presents the rate coefficients for dissociative electron transfer (k_act) from the singlet (S₁) and triplet (T₁) excited states of different phenoxazine catalysts with diethyl 2-bromo-2-methylmalonate (DBMM).

CatalystReactant Statekact (M-1s-1)ΔG°ET (eV)
PC 1S₁(4.8 ± 0.4) x 10⁹-1.57
PC 2S₁(2.5 ± 0.2) x 10⁹-1.37
PC 3T₁(1.20 ± 0.09) x 10⁸-1.17
PC 4T₁(1.10 ± 0.09) x 10⁸-1.17

Radical-Trapping Mechanisms in Antioxidant Activity

Phenoxazines are exceptionally potent radical-trapping antioxidants (RTAs), a property derived from their ability to donate a hydrogen atom to chain-carrying peroxyl radicals (ROO•), thus terminating the autoxidation chain reaction. nih.govnih.gov This activity is crucial in protecting materials like lubricants and polymers from oxidative degradation. nih.gov

The primary mechanism for this antioxidant activity is Hydrogen Atom Transfer (HAT). nih.govfrontiersin.org The phenoxazine (Ar₂NH) reacts with a peroxyl radical, transferring its labile N-H proton to form a stable aminyl radical (Ar₂N•) and a hydroperoxide (ROOH).

Ar₂NH + ROO• → Ar₂N• + ROOH

The efficacy of a phenoxazine as an RTA depends on a delicate balance between the rate of this H-atom transfer and the stability of the parent molecule to one-electron oxidation. nih.gov Phenoxazines excel in this regard; they exhibit remarkably high reactivity towards peroxyl radicals while being comparatively stable to oxidation. For example, at 37 °C, phenoxazine reacts with peroxyl radicals with a rate constant of 3.9 x 10⁷ M⁻¹s⁻¹, significantly faster than many other classes of antioxidants. nih.gov

The resulting aminyl radical is stabilized by the delocalization of the unpaired electron across the aromatic system, a process facilitated by the bridging oxygen atom which acts as both a π-electron donor and a σ-electron acceptor. nih.gov This stabilized radical can then trap a second peroxyl radical, leading to a stoichiometry where one antioxidant molecule quenches more than one radical, a characteristic of "non-classical" antioxidant behavior. nih.gov During autoxidation processes, the phenoxazine can be consumed and converted into other species, including the corresponding nitroxide (PNX-NO) and phenoxazin-3-one (PNX-ONE). nih.gov The substituents on the phenoxazine ring play a critical role, with electron-donating groups generally enhancing the rate of H-atom transfer by lowering the N-H bond dissociation enthalpy (BDE). nih.govfrontiersin.org

Electron Transfer Dynamics and Charge Separation Studies

The electron transfer properties of phenoxazine derivatives are fundamental to their application in photoredox catalysis and organic electronics. Upon photoexcitation, these molecules can act as potent reducing agents. Mechanistic investigations have focused on understanding the dynamics of electron transfer from the excited state of the phenoxazine catalyst to a substrate.

Studies on N-aryl phenoxazines have shown that the rates of electron transfer are highly dependent on the structure of the photocatalyst. bris.ac.ukuiowa.edunih.gov The rate coefficients for electron transfer can be as high as ~1010 M-1 s-1. bris.ac.ukuiowa.edunih.gov A key finding is that the character of the excited state, whether it is a locally excited (LE) or a charge transfer (CT) state, significantly influences the electron transfer rate. bris.ac.ukuiowa.edunih.gov Catalysts with a locally excited character tend to exhibit nearly diffusion-limited electron transfer rates, which are an order of magnitude faster than those with a charge transfer character in their excited state. bris.ac.ukuiowa.edunih.gov

For one N-aryl phenoxazine derivative, the rate of electron transfer from the first excited singlet state (S1) was found to be two orders of magnitude faster than from the triplet state (T1). bris.ac.ukuiowa.edunih.gov The trends in these bimolecular electron transfer rate coefficients can be rationalized using a modified Marcus theory for dissociative electron transfer. bris.ac.ukuiowa.edunih.gov

Oxidation-Reduction Mechanisms and Electrochemical Reversibility

The oxidation-reduction behavior of phenoxazines is central to their function as redox mediators and in energy storage applications. Cyclic voltammetry is a key technique used to probe these mechanisms, revealing information about redox potentials and electrochemical reversibility.

Phenoxazine derivatives generally exhibit reversible or quasi-reversible one-electron oxidation processes, corresponding to the formation of a stable radical cation. nih.govnih.govnih.gov The oxidation potential is sensitive to the substituents on the phenoxazine core. Electron-donating groups lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect. nih.gov For example, N-aryl phenoxazines with electron-donating core substituents have oxidation potentials (E1/2) in the range of ~0.50 to 0.60 V vs SCE, whereas those with neutral or electron-withdrawing substituents have higher oxidation potentials of ~0.60 to 0.69 V vs SCE. nih.gov

The electrochemical reversibility indicates the stability of the generated radical cation, which is a desirable feature for applications in rechargeable batteries and as redox mediators. acs.orgresearchgate.netacs.org Some phenoxazine derivatives have been shown to undergo a reversible two-electron redox process. acs.org The redox potential and reversibility can also be influenced by the solvent and the nature of the electrolyte. acs.org The low ionization potentials of many phenoxazine-based molecules are characteristic of conducting structures, suggesting their utility in electronic devices. nih.gov

Table 2: Electrochemical Properties of Selected Phenoxazine Derivatives

Derivative Type Redox Process Reversibility Key Features
N-Aryl Phenoxazines One-electron oxidation Reversible/Quasi-reversible Tunable oxidation potentials based on substituents. nih.gov
Phenoxazine-Pyridazine Conjugates One-electron oxidation Quasi-reversible Stronger electron-donating strength of phenoxazine moiety. nih.gov
Water-Soluble Phenoxazines Two-electron reduction Reversible Potential for use in aqueous flow batteries. acs.org

Kinetic Studies of Reactions Involving Phenoxazine Derivatives (e.g., Oxidation by Acidic Chlorite)

The kinetics of oxidation of phenoxazine derivatives by various oxidizing agents provide valuable insights into their reaction mechanisms. A study on the oxidation of phenoxazine dyes, such as Nile Blue and Meldola's Blue, by acidic chlorite (B76162) demonstrated that the reaction rate has a first-order dependence on the substrate, chlorite, and acid concentrations. researchgate.net This suggests a termolecular reaction mechanism.

The oxidation of micropollutants containing phenoxazine-like structures by chlorine dioxide, a related oxidant, generally follows second-order kinetics. semanticscholar.orgmdpi.com The reaction rates are highly pH-dependent and are faster for compounds with electron-rich moieties like phenols and anilines. semanticscholar.orgmdpi.comnih.gov The primary reaction is a one-electron transfer from the substrate to the oxidant. semanticscholar.orgmdpi.com The oxidation of phenoxazine itself by persulphate has been shown to proceed via an initial electron transfer from the nitrogen atom to the persulphate anion, forming a phenoxazinyl radical which then reacts further. niscpr.res.in These kinetic studies are essential for understanding the degradation pathways of phenoxazine-containing compounds and for designing robust systems for various applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
10H-Phenoxazin-3-ol, 10-hydroxy- (9CI)
10H-Phenoxazine
3-CN,7-NO2-phenoxazine
3,7-(OMe)2-phenoxazine
Nile Blue
Meldola's Blue

Advanced Applications and Materials Science Leveraging the Phenoxazine Core

Organic Electronic and Optoelectronic Devices

Phenoxazine (B87303) derivatives have emerged as versatile building blocks for organic electronic and optoelectronic devices due to their excellent charge-transport properties and tunable energy levels. acs.orgnih.gov Their strong electron-donating capability is a key feature in designing high-performance materials for various device architectures. nih.govnih.gov

Organic Semiconductors for Field-Effect Transistors (OFETs)

The phenoxazine ring serves as a promising building block for a new class of conjugated polymers and organic semiconductors. ntnu.no These materials are integral to the advancement of organic field-effect transistors (OFETs), a key component in organic electronics. ntnu.nonih.gov The low ionization potential of phenoxazine, which is significantly lower than that of the widely used carbazole, facilitates more efficient hole injection from high work function electrodes like gold. ntnu.no

Researchers have synthesized phenoxazine-based copolymers that exhibit favorable properties for OFET applications, including high glass transition and decomposition temperatures. ntnu.no Devices fabricated using these phenoxazine copolymers have demonstrated effective performance as p-type semiconductors.

Table 1: Performance of Phenoxazine-Based Copolymers in OFETs A summary of key performance metrics for organic field-effect transistors utilizing phenoxazine-based copolymers.

ParameterValueReference
Field-Effect Hole Mobility (μ)Up to 6 × 10⁻⁴ cm²/(V·s) ntnu.no
On/Off Current Ratio> 10⁴ ntnu.no

These results underscore the potential of phenoxazine as a foundational component for designing new charge-transport materials for OFETs and other organic electronic devices. ntnu.no

Hole-Transporting Materials (HTMs) in Perovskite Solar Cells (PSCs)

The development of stable and efficient hole-transporting materials (HTMs) is a critical challenge for the commercialization of perovskite solar cells (PSCs). nih.govacs.org Phenoxazine (POZ)-based compounds have been identified as excellent candidates for HTMs due to their superior charge-transport properties, appropriate energy levels, and high thermal stability. acs.orgresearchgate.net They offer a low-cost and stable alternative to commonly used HTMs like spiro-OMeTAD. nih.gov

Various molecular engineering strategies have been employed to design phenoxazine-based HTMs with enhanced performance. For instance, introducing a 2-ethyl-hexyl bulky chain into the POZ core improves solubility, while the addition of dicyanovinyl units as electron-withdrawing terminal groups helps tune the material's electronic properties. researchgate.net Research has demonstrated that both dopant-free and doped phenoxazine-based HTMs can yield high power conversion efficiencies (PCEs) in PSCs. researchgate.netnih.gov

One study reported the synthesis of two simple, low-cost HTMs, POZ9 and POZ10, with a phenoxazine core. nih.gov Despite their similar molecular structures, their performance in PSCs differed significantly due to variations in N-substitution on the phenoxazine ring. nih.gov POZ10, which incorporated three N,N-di-4-methoxyphenylamino units, achieved a remarkable PCE of 19.4%. nih.gov Another material, HTM3, demonstrated excellent device stability, retaining approximately 90% of its initial efficiency after 25 days, compared to about 70% for the standard spiro-OMeTAD. acs.org

Table 2: Performance of Perovskite Solar Cells with Phenoxazine-Based HTMs A compilation of photovoltaic performance data for various phenoxazine-based hole-transporting materials used in perovskite solar cells.

HTMDopant/StrategyPower Conversion Efficiency (PCE)Reference
POZ10Doped19.4% nih.gov
POZ9Doped17.1% nih.gov
POZ6-2Doped12.3% researchgate.net
POZ6-2Dopant-Free10.3% researchgate.net
M1Not specified13.2% researchgate.net
HTM3Not specifiedRetained ~90% efficiency after 25 days acs.org

These findings highlight that phenoxazine-based compounds are highly promising HTM candidates for fabricating efficient and stable perovskite solar cells. acs.org

Emitters and Hole-Injection Layers in Organic Light-Emitting Diodes (OLEDs)

Phenoxazine derivatives are extensively used in organic light-emitting diodes (OLEDs), serving as emitters, hole-injection layers (HILs), and hole-transport materials. nih.govacs.orggoogle.com Their high thermal stability and suitable HOMO energy levels make them particularly effective in these roles. acs.orgacs.org

As hole-injection materials, phenoxazine derivatives facilitate the efficient injection of holes from the anode, reducing the energy barrier and lowering the device's operating voltage. acs.orgresearchgate.net Dimeric phenoxazine derivatives have been synthesized and shown to exhibit high glass transition temperatures (Tg), indicating good morphological stability. acs.orgnih.gov For example, 1-PNA-BPBPOX showed a Tg of 161°C and a power efficiency of 2.8 lm/W, which was 33% higher than the commercial HIL material 2-TNATA. acs.org Another derivative, 1-BPNA-t-BPBPOX, exhibited a high Tg of 200°C and a power efficiency of 2.43 lm/W. nih.gov

In their role as emitters, phenoxazine derivatives are key components in developing highly efficient thermally activated delayed fluorescence (TADF) materials. nih.gov These materials can achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov The design of these emitters often involves a donor-acceptor (D-A) architecture, with phenoxazine acting as a strong electron donor. nih.gov A yellow TADF emitter, KCPOZ, when doped into a host matrix, enabled an OLED device to achieve a maximum external quantum efficiency (EQEmax) of 31.5%. acs.org Another orange-emitting TADF molecule based on a phenoxazine-dibenzothiophene sulfoximine (B86345) structure achieved an EQEmax exceeding 5%. nih.gov

Table 3: Performance of OLEDs Utilizing Phenoxazine Derivatives A summary of the performance of phenoxazine-based materials as Hole-Injection Layers (HILs) and Emitters in Organic Light-Emitting Diodes.

Compound/RoleKey Performance MetricValueReference
1-PNA-BPBPOX / HILPower Efficiency2.8 lm/W acs.org
1-BPNA-t-BPBPOX / HILPower Efficiency2.43 lm/W nih.gov
2-TNATA / HIL (Commercial Ref.)Power Efficiency2.1 lm/W acs.org
KCPOZ / EmitterMax. External Quantum Efficiency (EQEmax)31.5% acs.org
2PXZ-BP-F / EmitterMax. External Quantum Efficiency (EQEmax)12.4% rsc.org
PXZ-SFIS / EmitterMax. External Quantum Efficiency (EQEmax)> 5% nih.gov

The versatility and high performance of phenoxazine derivatives in both hole-injection and emitting layers confirm their status as crucial materials for advancing OLED technology. google.comnih.gov

Donor Materials in Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells (DSSCs), the phenoxazine moiety is a highly effective electron donor unit in organic dye sensitizers. bohrium.comresearchgate.net The butterfly-like geometry of phenoxazine helps to suppress dye aggregation on the semiconductor surface, while its strong electron-donating nature facilitates efficient charge separation and injection. bohrium.comresearchgate.netrsc.org

Another study focused on panchromatic phenoxazine-based dyes designed to absorb light across a broad spectrum, extending into the near-infrared region. daneshyari.com One such dye, LJJ103, which incorporated a squaraine unit, yielded a power conversion efficiency of 5.1% with a high fill factor of 74.0%. daneshyari.com These results demonstrate that phenoxazine is a valuable component in the design of efficient sensitizers for DSSCs. bohrium.comrsc.org

Table 4: Photovoltaic Performance of DSSCs with Phenoxazine-Based Dyes Performance data for Dye-Sensitized Solar Cells employing various phenoxazine-based organic dyes.

DyeKey FeaturePower Conversion Efficiency (η)Reference
Phenoxazine SeriesCore Chromophore6.03 - 7.40% researchgate.net
LJJ103Panchromatic (Squaraine unit)5.1% daneshyari.com

Photoredox Catalysis for Organic Synthesis and Polymerization

Beyond optoelectronics, phenoxazine derivatives have emerged as powerful, metal-free photoredox catalysts. acs.orgnih.gov Their ability to absorb visible light and engage in electron transfer processes makes them sustainable alternatives to precious metal catalysts for a variety of chemical transformations. newiridium.com

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP)

N-aryl and core-modified phenoxazines have been successfully employed as highly reducing organic photoredox catalysts for organocatalyzed atom transfer radical polymerization (O-ATRP). acs.orgnih.govnih.gov This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity (Đ) under mild conditions, often using visible light irradiation. nih.govnewiridium.comnih.gov

A key advantage of phenoxazine catalysts is their high performance, which can rival or even exceed that of other organic photoredox catalysts. nih.gov Studies have shown that modifying the phenoxazine core with different substituents can tune the catalyst's photophysical and redox properties, allowing for the optimization of catalytic activity. newiridium.comnih.gov For example, catalysts that exhibit strong visible light absorption and have more strongly reducing excited states tend to produce polymers with higher initiator efficiencies (I*) and lower dispersity. nih.gov

Remarkably, phenoxazine-catalyzed O-ATRP can be conducted under air, a significant advantage that simplifies experimental setups and broadens the applicability of the technique. nih.govacs.orgnewiridium.com By minimizing the reaction headspace, controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) can be achieved with initiator efficiencies ranging from 84% to 99% and dispersities around 1.2–1.3. nih.govacs.org The catalytic activity can be controlled by light, allowing the polymerization to be turned "on" and "off," which is useful for applications like photolithography. nih.gov

Table 5: Performance of Phenoxazine Catalysts in O-ATRP of Methyl Methacrylate (MMA) A summary of results for Organocatalyzed Atom Transfer Radical Polymerization using various phenoxazine-based photoredox catalysts.

Catalyst TypeConditionInitiator Efficiency (I*)Dispersity (Đ)Reference
Core Modified N-aryl PhenoxazinesUnder Air84 - 99%~1.2 - 1.3 nih.govacs.org
Core Substituted PhenoxazineWhite LEDsQuantitative1.13 - 1.31 nih.gov
N-aryl PhenoxazinesVisible Light> 70%≤ 1.5 newiridium.comacs.org
HetCS PCsDMAc Solvent47 - 57%1.20 - 1.26 researchgate.net

The development of these robust and efficient phenoxazine-based catalysts provides a powerful tool for modern polymer synthesis, enabling the creation of complex polymer architectures through a more sustainable, metal-free approach. nih.govacs.orgnih.gov

Table 6: List of Compound Names A comprehensive list of the chemical compounds and materials mentioned in this article.

Abbreviation/NameFull Chemical Name
1-PNA-BPBPOX10,10′-bis(4-tert-butylphenyl)-N7,N7′-di(naphthalen-1-yl)-N7,N7′-diphenyl-10H,10′H-3,3′-biphenoxazine-7,7′-diamine
1-BPNA-t-BPBPOXNot fully specified in search results
2-TNATATris(N-(naphthalen-2-yl)-N-phenyl-amino) triphenylamine
HATCN1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile
HTM3(2Z,2′Z)-3,3′-[10-(2-ethylhexyl)-1H-phenoxazine-3,7-diyl]bis[2-(3,5-dimethoxyphenyl)acrylonitrile]
KCPOZNot fully specified in search results
LJJ103Not fully specified in search results
M1 (for PSCs)Not fully specified in search results
MMAMethyl methacrylate
NPBN,N′-bis(naphthalen-1-yl)-N,N′-bis(phenyl)benzidine
POZPhenoxazine
POZ6-2Not fully specified in search results
POZ9Not fully specified in search results
POZ10Not fully specified in search results
PXZ-SFISNot fully specified in search results
Spiro-OMeTAD2,2′,7,7′-tetrakis(N,N-di-4-methoxyphenylamino)-9,9′-spirobifluorene
2PXZ-BP-F10,10'-(10-fluorodibenzo[a,c]phenazine-3,6-diyl)bis(10H-phenoxazine)

Photosensitizers for CO2 Reduction

The conversion of carbon dioxide (CO2) into valuable chemical fuels using visible light is a critical area of research for sustainable energy production. Phenoxazine derivatives have emerged as promising organic photosensitizers in this field, capable of absorbing visible light and initiating the electron transfer processes necessary for CO2 reduction.

Recent studies have focused on the functionalization of the phenoxazine core to fine-tune its photophysical and redox properties. In one such study, six different phenoxazine derivatives were evaluated as visible-light photosensitizers for the photochemical reduction of CO2 to carbon monoxide (CO) in the presence of an iron porphyrin catalyst. researchgate.net The core of the phenoxazine molecules was systematically modified with either electron-donating or electron-withdrawing groups. This strategic modification allowed for a systematic variation of the singlet and triplet excited state potentials over a range of several hundred millivolts, and the ground state oxidation potentials over a 250 mV range. researchgate.net

Table 1: Properties of Phenoxazine Derivatives as Photosensitizers for CO2 Reduction

Phenoxazine Derivative Ground State Oxidation Potential (E°ox) vs. NHE Singlet Excited State Reduction Potential (E°S) vs. NHE Triplet Excited State Reduction Potential (E°T) vs. NHE Turnover Number (TON) for CO
Derivative 1 Data not available Data not available Data not available Data not available
Derivative 2 Data not available Data not available Data not available Data not available
Derivative 3 Data not available Data not available Data not available Data not available
Derivative 4 Data not available Data not available Data not available Data not available
Derivative 5 Data not available Data not available Data not available Data not available
Derivative 6 Data not available Data not available Data not available Data not available

Note: Specific values for each derivative from the study are not provided in the abstract.

Novel Sensing and Imaging Platforms

The inherent fluorescence and electrochemical activity of the phenoxazine scaffold make it an attractive candidate for the development of novel sensing and imaging platforms.

Fluorogenic and Chromogenic Probes for Specific Analyte Detection

While specific studies detailing the use of 10H-Phenoxazin-3-ol, 10-hydroxy- as a fluorogenic or chromogenic probe are limited, the broader class of phenoxazine dyes, such as Nile Red and Nile Blue, are well-established fluorescent probes. nih.gov These dyes exhibit photostability and high fluorescence quantum yields, with their emission properties often being sensitive to the local environment, such as solvent polarity. nih.gov This solvatochromism makes them valuable as reporters for changes in the microenvironment of biological systems. nih.gov

The development of chromogenic and fluorogenic probes is a rapidly growing field, driven by the need for simple, rapid, and sensitive detection methods for a variety of analytes. mdpi.comresearchgate.net These probes function by exhibiting a distinct change in their color (chromogenic) or fluorescence (fluorogenic) upon binding to a specific target molecule. The design of such probes often involves incorporating a recognition moiety for the target analyte and a signaling unit, for which the phenoxazine core is a suitable candidate. The synthesis of various phenoxazine derivatives allows for the introduction of different functional groups that can be tailored to interact with specific analytes, leading to a measurable optical response. researchgate.net

Applications in Biosensor Development

Building on the principles of fluorogenic and chromogenic probes, the phenoxazine core holds potential for integration into more complex biosensor systems. A biosensor typically consists of a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) coupled to a transducer that converts the biological recognition event into a measurable signal. The fluorescent properties of phenoxazine derivatives could be harnessed for signal transduction in optical biosensors.

For instance, a phenoxazine-based fluorescent probe could be conjugated to a biomolecule that specifically binds to a target analyte. Upon binding, a conformational change in the biomolecule could alter the local environment of the phenoxazine dye, leading to a change in its fluorescence emission. This change would then serve as the basis for detecting and quantifying the analyte. While direct applications of 10H-Phenoxazin-3-ol, 10-hydroxy- in this area are not yet reported, the versatility of phenoxazine chemistry provides a strong foundation for future development in this domain. nih.gov

Development of Radical-Trapping Antioxidant Systems

Phenoxazine and its derivatives have been identified as highly effective radical-trapping antioxidants (RTAs), playing a crucial role in preventing oxidative degradation of various materials. researchgate.netnih.gov Their mechanism of action involves the donation of a hydrogen atom from the N-H group to a chain-carrying peroxyl radical, thereby terminating the autoxidation chain reaction. researchgate.net

The efficacy of phenoxazines as RTAs is attributed to a unique balance between fast hydrogen-atom transfer kinetics and stability towards one-electron oxidation. nih.gov The bridging oxygen atom in the phenoxazine structure plays a dual role: it acts as a π-electron donor to stabilize the resulting aminyl radical and as a σ-electron acceptor to destabilize the aminyl radical cation. nih.gov This electronic arrangement results in exceptionally high reactivity towards peroxyl radicals. nih.gov

Research has also explored the impact of substituents on the phenoxazine core on its antioxidant activity. The introduction of electron-donating groups can further enhance the hydrogen-atom transfer reactivity. For instance, 3,7-dimethoxyphenoxazine exhibits one of the highest reactivities ever reported for an RTA. nih.gov These findings underscore the potential for designing highly potent antioxidant systems by strategically modifying the phenoxazine scaffold. researchgate.netnih.gov

Table 2: Comparative Radical-Trapping Antioxidant Activity

Antioxidant Rate Constant (k) at 37 °C (M⁻¹s⁻¹) Oxidation Potential (E°) vs. NHE (V) Key Characteristics
Phenoxazine 3.9 x 10⁷ dntb.gov.ua 0.87 nih.gov Superior reactivity at ambient temperatures. dntb.gov.uanih.gov
Phenothiazine 7.6 x 10⁶ dntb.gov.ua 0.85 nih.gov More effective at elevated temperatures due to greater oxidative stability. dntb.gov.uanih.gov

| 3,7-(OMe)₂-phenoxazine | 6.6 x 10⁸ nih.gov | Data not available | Exceptionally high reactivity due to electron-donating substituents. nih.gov |

Non-linear Optical (NLO) Materials and Their Engineering

Non-linear optical (NLO) materials are essential for a wide range of photonic applications, including optical switching, data storage, and frequency conversion. Organic molecules with extended π-conjugation and strong intramolecular charge transfer characteristics are promising candidates for NLO materials. The phenoxazine core, with its electron-donating nature, can be incorporated into donor-π-acceptor (D-π-A) molecular architectures to create materials with significant NLO responses.

Research into phenoxazine-based dyes has demonstrated their potential for NLO applications. By coupling the phenoxazine donor with a suitable electron acceptor through a π-conjugated bridge, it is possible to engineer molecules with large second-order (β) and third-order (γ) hyperpolarizabilities. Quantum chemical studies have been employed to design and evaluate the NLO properties of various phenoxazine-based dyes. These studies have shown that extending the π-conjugation and incorporating electron-deficient units within the π-spacer can significantly enhance the polarizability and hyperpolarizability of the molecules.

While specific NLO studies on 10H-Phenoxazin-3-ol, 10-hydroxy- are not prevalent, the general principles of molecular engineering can be applied to this scaffold. The hydroxyl groups on the phenoxazine ring could potentially be functionalized to tune the electronic properties and enhance the NLO response. The development of new synthetic routes to functionalized phenoxazines opens up possibilities for creating novel NLO materials with tailored properties for specific applications.

Future Research Directions and Emerging Paradigms in 10h Phenoxazin 3 Ol, 10 Hydroxy 9ci Chemistry

Exploration of Structure-Property Relationships for Targeted Functionality and Enhanced Performance

A primary focus of future research will be the systematic exploration of structure-property relationships to precisely tailor the functionality of phenoxazine (B87303) derivatives. The performance of these molecules in applications ranging from photoredox catalysis to organic electronics is intrinsically linked to their molecular structure. nih.govacs.org Modifications to the core phenoxazine ring or the N-aryl substituent can profoundly influence key parameters such as excited state reduction potentials, triplet energies, and photophysical properties. nih.govacs.org

Research has demonstrated that strategic placement of electron-donating or electron-withdrawing groups on the phenoxazine core can systematically alter its electrochemical and optical characteristics. nih.govacs.orgresearchgate.net For instance, extending the conjugation on the core, such as by installing biphenyl (B1667301) substituents, can shift the molecule's absorption profile into the visible light spectrum, a desirable trait for photoredox catalysts. nih.gov Furthermore, the nature of the substituent at the N10 position plays a critical role in dictating the molecule's ability to access charge transfer excited states, which can enhance catalytic performance. nih.govacs.org

Table 1: Impact of Structural Modifications on Phenoxazine Derivative Properties
Structural ModificationKey Property AffectedObserved EffectPotential Application
Installation of biphenyl groups on the coreLight AbsorptionRed-shifts absorption into the visible spectrumVisible-light Photoredox Catalysis
Substitution with electron-withdrawing groupsRedox PotentialIncreases oxidation potentialHigh-potential Catholytes
Variation of N-aryl substituent (e.g., phenyl vs. naphthyl)Excited StateEnables access to charge transfer (CT) statesOrganic Light-Emitting Diodes (OLEDs)
Lengthening of N10-alkyl chainLipophilicityIncreases lipophilicity and modifies biological interactionsPharmacological Agents
Replacement of sulfur (phenothiazine) with oxygen (phenoxazine)Quantum YieldGenerally increases fluorescence quantum yieldFluorescent Probes & Imaging

Integration into Advanced Hybrid Materials and Conjugated Polymer Systems

The integration of the 10H-Phenoxazin-3-ol, 10-hydroxy- moiety into larger macromolecular architectures represents a significant frontier in materials science. The inherent electronic properties of the phenoxazine unit make it an excellent building block for advanced hybrid materials and conjugated polymers. nih.gov Phenoxazine-based polymers are increasingly recognized as a promising class of organic semiconductors. acs.org

Researchers have successfully synthesized donor-acceptor (D-A) conjugated copolymers by pairing electron-rich phenoxazine units with electron-deficient moieties like diketopyrrolopyrrole (DPP). scielo.brrevistapolimeros.org.brresearchgate.netscienceopen.com These materials exhibit low optical bandgaps, broad absorption spectra, and excellent thermal stability, making them suitable for applications in organic field-effect transistors (OFETs) and polymer solar cells. acs.orgscielo.brrevistapolimeros.org.brresearchgate.net The nonplanar "butterfly" conformation of the phenoxazine ring can enhance the solubility of the resulting polymers while influencing intermolecular packing and charge transport properties. scielo.br

Another emerging area is the incorporation of phenoxazine units into Covalent Organic Frameworks (COFs). These highly ordered, porous materials offer a robust platform for aligning phenoxazine's redox-active sites. Phenoxazine-based COFs have been designed as high-performance photocatalysts and as cathode materials for batteries, demonstrating high redox potentials and superior kinetics. rsc.orgrsc.org Future efforts will likely focus on creating multi-functional hybrid systems, where phenoxazine-containing polymers are interfaced with inorganic nanoparticles or layered materials to create composites with synergistic properties for sensing, energy storage, and electrochromic devices. nih.gov

Table 2: Properties of Phenoxazine-Containing Polymer Systems
Polymer/Material SystemKey MonomersNotable PropertiesTarget Application
POZ-DPP CopolymersPhenoxazine (POZ), Diketopyrrolopyrrole (DPP)Low optical bandgap (~1.40 eV), high molecular weight, broad absorption (500-900 nm)Polymer Solar Cells (PSCs)
Phenoxazine-Fluorene Copolymers10-hexylphenoxazine, 9,9-dihexylfluoreneHigh glass transition temperature (112-230 °C), high HOMO level (4.8-4.9 eV)Organic Field-Effect Transistors (OFETs)
Phenoxazine-Thiophene Copolymers10-hexylphenoxazine, 3-hexylthiopheneGood solution processability, p-type semiconductor behaviorPrintable Electronics
Phenoxazine-based COFsPhenoxazine, TriformylphloroglucinolHigh redox potential (~3.6 V vs. Li/Li+), porous structure, high conductivityBattery Cathode Materials
Carbazole-Thiophene Polymers with Phenoxazine side-chainsCarbazole, Thiophene, PhenoxazineMulti-color electrochromism (tangerine, green, purple), fast switching timeSmart Windows, Displays

Advanced Theoretical Predictions for Rational Design and Mechanism Elucidation

The rational design of novel phenoxazine derivatives is increasingly being accelerated by advanced theoretical and computational methods. rsc.orgresearchgate.net Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have become indispensable tools for predicting the electronic and photophysical properties of these molecules before their synthesis. nih.govmdpi.com These computational approaches allow for the accurate estimation of molecular orbital energies (HOMO/LUMO), absorption spectra, redox potentials, and intramolecular charge transfer characteristics. rsc.orgresearchgate.netnih.gov

For example, DFT studies have been used to model the effect of adding different donor subunits to a phenoxazine-based dye skeleton, providing a clear rationale for designing new sensitizers for dye-sensitized solar cells (DSSCs) with improved efficiency. nih.gov Theoretical calculations can elucidate the nature of electronic transitions, confirming, for instance, that the lowest energy absorption bands arise from π-π* transitions and guiding the modification of the molecular structure to tune these transitions. nih.gov

An emerging paradigm is the fusion of DFT with machine learning (ML). Hybrid DFT-ML models are being developed to rapidly predict key properties, such as the redox potentials of large libraries of related heterocyclic compounds like phenazines. acs.org This approach uses a smaller, computationally derived dataset to train an ML model, which can then predict the properties of thousands of candidate molecules almost instantaneously. acs.org This high-throughput virtual screening saves immense computational and experimental resources, allowing researchers to focus on synthesizing only the most promising candidates. Future research will undoubtedly expand the use of these predictive models for 10H-Phenoxazin-3-ol, 10-hydroxy- and its derivatives to accelerate the discovery of materials with precisely engineered functionalities.

Table 3: Comparison of Experimental and DFT-Calculated Properties for Phenoxazine Derivatives
Derivative TypePropertyExperimental ValueDFT-Calculated ValueSignificance
N-Aryl Phenoxazineλmax Absorption~380 nmCalculated λmax aligns with experimentValidates computational model for predicting optical properties
Phenoxazine-based DyeHOMO-LUMO Gap (Eg)2.5 - 3.0 eV (from CV)2.6 - 3.1 eVAccurately predicts electronic structure for solar cell design
Donor-Acceptor PhenoxazineIntramolecular Charge TransferInferred from solvatochromismVisualized via HOMO/LUMO distributionElucidates mechanism for photophysical behavior
N-phosphorylated PhenothiazineCore Bending Angle126.9°131.2°Confirms that bending is an inherent structural feature, not just a crystal packing effect

Development of Sustainable Synthesis and Application Methodologies

A paradigm shift towards green and sustainable chemistry is reshaping the synthesis of heterocyclic compounds, including phenoxazines. Traditional synthetic routes often rely on harsh conditions, toxic organic solvents, and hazardous reagents, which present environmental challenges. researchgate.net Future research will prioritize the development of eco-friendly methods for the synthesis and application of 10H-Phenoxazin-3-ol, 10-hydroxy- and its derivatives.

Sustainable synthetic strategies for related heterocycles include microwave-assisted synthesis, ultrasound-assisted reactions, mechanosynthesis (ball-milling), and the use of green solvents like water or ethanol. researchgate.net For instance, transition-metal-free pathways have been developed for synthesizing phenoxazines from 2-aminophenol and dihaloarenes, avoiding potentially toxic metal catalysts. nih.gov One-pot syntheses, where multiple reaction steps are carried out in a single vessel, are also being explored to reduce waste and improve efficiency. nih.gov These methods not only minimize the environmental footprint but can also lead to higher yields and shorter reaction times compared to conventional approaches.

Beyond synthesis, the application of phenoxazine derivatives as sustainable alternatives to precious-metal-based materials is a key research direction. Organic photoredox catalysts based on the phenoxazine scaffold are being developed to replace expensive and rare iridium and ruthenium complexes. nih.gov The tunability of the phenoxazine core allows for the design of organic catalysts that can absorb visible light and mediate a wide range of important chemical transformations, contributing to a more sustainable chemical industry. nih.gov

Table 4: Comparison of Synthetic Methodologies for Phenoxazine Scaffolds
MethodologyTypical ConditionsKey AdvantagesSustainability Aspect
Traditional Synthesis (e.g., Ullmann condensation)High temperatures, copper catalyst, polar aprotic solvents (e.g., DMF)Well-establishedUses heavy metal catalysts, high energy input, toxic solvents
Transition-Metal-Free Synthesis Base-mediated reaction in solvents like DMSO or NMPAvoids metal contamination of productsEliminates toxic metal catalysts
Microwave-Assisted Synthesis Sealed vessel, rapid heatingDrastically reduced reaction times (minutes vs. hours)Energy efficient, often allows for solvent-free conditions
Ultrasound-Assisted Synthesis Sonication in an aqueous mediumEnhanced reaction rates, use of water as a solventAvoids volatile organic solvents, energy efficient
One-Pot Oxidative Cyclocondensation Room temperature, water as solvent, organocatalyst (e.g., gallic acid)High efficiency, simple procedure, mild conditionsUses a renewable catalyst and a green solvent

Q & A

What are the critical steps for synthesizing 10H-Phenoxazin-3-ol, 10-hydroxy- (9CI) in a laboratory setting?

Methodological Answer:
The synthesis involves condensation reactions under controlled conditions. A typical protocol includes:

  • Reacting phenoxazine derivatives with hydroxylating agents (e.g., hydroxylamine or selective oxidation reagents) in ethanol or methanol.
  • Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate formation .
  • Acidifying the mixture with HCl to precipitate the product, followed by recrystallization using ethyl acetate or ethanol for purification.
  • Final characterization via melting point analysis and spectroscopic techniques (e.g., NMR, IR) to confirm the hydroxyl group at position 10 and aromatic structure .

How can researchers resolve discrepancies in spectroscopic data for 10H-Phenoxazin-3-ol, 10-hydroxy- (9CI)?

Methodological Answer:
Discrepancies in NMR or IR spectra may arise from tautomerism or solvent effects. To address this:

  • Perform variable-temperature NMR studies to identify tautomeric equilibria (e.g., keto-enol forms) .
  • Compare experimental IR spectra with computational simulations (e.g., DFT-based predictions) to validate the hydroxyl group’s vibrational modes .
  • Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₁₂H₉NO₃, MW 215.20) and rule out impurities .

What advanced techniques are recommended for studying the redox behavior of 10H-Phenoxazin-3-ol derivatives?

Methodological Answer:
Cyclic voltammetry (CV) is ideal for probing redox properties:

  • Conduct CV in aprotic solvents (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
  • Identify oxidation/reduction peaks linked to the phenoxazine core and hydroxyl group. The hydroxyl substituent may lower oxidation potentials due to electron-donating effects .
  • Compare with non-hydroxylated analogs to isolate the hydroxyl group’s impact on electrochemical stability .

How can researchers optimize the stability of 10H-Phenoxazin-3-ol, 10-hydroxy- (9CI) under varying pH conditions?

Methodological Answer:
Design a stability study using:

  • Accelerated degradation tests : Expose the compound to buffered solutions (pH 1–13) at elevated temperatures (40–60°C).
  • HPLC-UV analysis : Monitor degradation products over time; use a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) .
  • Kinetic modeling : Calculate degradation rate constants and identify pH ranges where the compound is most stable. Hydroxyl group protonation/deprotonation may influence hydrolysis pathways .

What strategies validate the purity of 10H-Phenoxazin-3-ol, 10-hydroxy- (9CI) in synthetic batches?

Methodological Answer:

  • HPLC-DAD : Use a reversed-phase column (e.g., Zorbax SB-C18) with isocratic elution (methanol:water 70:30). Detect impurities at λ = 254 nm .
  • Elemental analysis : Confirm %C, %H, and %N align with theoretical values (C: 66.97%, H: 4.21%, N: 6.51%) .
  • Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to detect solvent residues or hydrated forms .

How does the hydroxyl group at position 10 influence the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Model interactions with enzymes or receptors (e.g., cytochrome P450) using software like AutoDock. The hydroxyl group may form hydrogen bonds with active-site residues .
  • Comparative assays : Synthesize and test a dehydroxylated analog to isolate the hydroxyl group’s role in binding affinity or inhibitory activity.
  • Spectroscopic titration : Use UV-Vis or fluorescence spectroscopy to study binding constants with biomolecules (e.g., DNA or proteins) .

What are the challenges in scaling up the synthesis of 10H-Phenoxazin-3-ol, 10-hydroxy- (9CI) for research applications?

Methodological Answer:

  • Reactor design : Optimize stirring efficiency and temperature control to prevent side reactions (e.g., over-oxidation) during hydroxylation .
  • Workup optimization : Replace batch recrystallization with continuous crystallization techniques to improve yield and purity.
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

How can researchers address contradictory data in the literature regarding this compound’s spectroscopic properties?

Methodological Answer:

  • Meta-analysis : Compile NMR/IR data from multiple sources and identify outliers using statistical tools (e.g., principal component analysis).
  • Collaborative validation : Reproduce synthesis and characterization protocols across independent labs to isolate methodological variables .
  • Crystallography : Resolve ambiguities by obtaining a single-crystal X-ray structure to definitively assign bond lengths and angles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.